molecular formula C8H14N4O B13535341 3-amino-3-(1-ethyl-1H-imidazol-5-yl)propanamide

3-amino-3-(1-ethyl-1H-imidazol-5-yl)propanamide

Cat. No.: B13535341
M. Wt: 182.22 g/mol
InChI Key: SNVQVKYYSPTQCB-UHFFFAOYSA-N
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Description

3-amino-3-(1-ethyl-1H-imidazol-5-yl)propanamide is a compound that features an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. Imidazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry.

Preparation Methods

The synthesis of 3-amino-3-(1-ethyl-1H-imidazol-5-yl)propanamide typically involves the reaction of 1-ethyl-1H-imidazole-5-carboxylic acid with appropriate amines under specific conditions. The reaction conditions often include the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

3-amino-3-(1-ethyl-1H-imidazol-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic or heterocyclic compounds to form more complex structures.

Common reagents and conditions used in these reactions include solvents like acetonitrile, dichloromethane, and catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-amino-3-(1-ethyl-1H-imidazol-5-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-amino-3-(1-ethyl-1H-imidazol-5-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with nucleic acids, affecting processes like DNA replication and transcription. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

3-amino-3-(1-ethyl-1H-imidazol-5-yl)propanamide can be compared with other imidazole derivatives, such as:

    1-ethyl-1H-imidazole-5-carboxamide: Similar structure but lacks the amino group, which affects its reactivity and biological activity.

    3-amino-1H-imidazole-4-carboxamide: Different substitution pattern on the imidazole ring, leading to different chemical and biological properties.

    2-amino-1H-imidazole-5-carboxamide: Another imidazole derivative with different substitution, affecting its interaction with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and potential biological activities.

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

3-amino-3-(3-ethylimidazol-4-yl)propanamide

InChI

InChI=1S/C8H14N4O/c1-2-12-5-11-4-7(12)6(9)3-8(10)13/h4-6H,2-3,9H2,1H3,(H2,10,13)

InChI Key

SNVQVKYYSPTQCB-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC=C1C(CC(=O)N)N

Origin of Product

United States

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